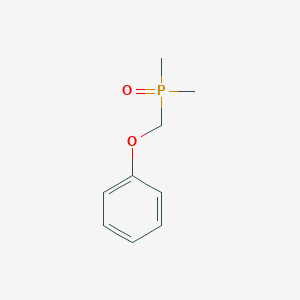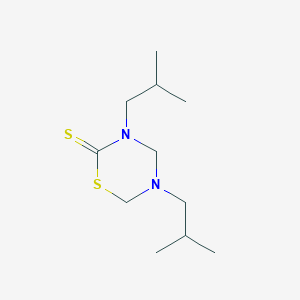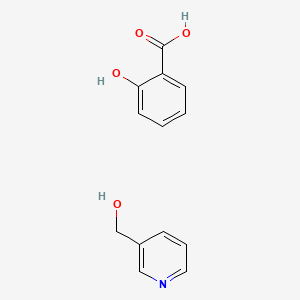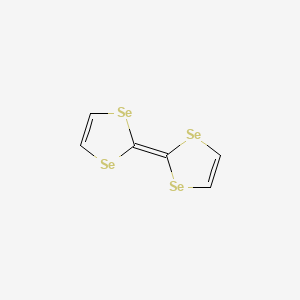
Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of a phosphane (phosphine) group bonded to a phenoxymethyl moiety and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of dimethylchlorophosphine with phenoxymethylmagnesium bromide under anhydrous conditions can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reagents are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Hydroxyl-substituted phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound can be used to study enzyme mechanisms involving phosphorus-containing substrates.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane exerts its effects involves the interaction of the phosphane group with various molecular targets. The compound can act as a nucleophile, forming bonds with electrophilic centers in substrates. This interaction can lead to the formation of stable complexes, which are crucial in catalytic processes .
Comparación Con Compuestos Similares
Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group but different functional groups and biological activity.
Dimethylphosphine oxide: Shares the dimethylphosphine moiety but lacks the phenoxymethyl group.
Uniqueness: Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane is unique due to its combination of a phosphane group with both oxo and phenoxymethyl functionalities
Propiedades
Número CAS |
53236-13-8 |
|---|---|
Fórmula molecular |
C9H13O2P |
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
dimethylphosphorylmethoxybenzene |
InChI |
InChI=1S/C9H13O2P/c1-12(2,10)8-11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
QYVZOBGKQBYCIO-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)






![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)






